(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone
Overview
Description
JWH 198 is a synthetic cannabinoid belonging to the aminoalkylindole and naphthoylindole families. It acts as a cannabinoid receptor agonist and was developed by the pharmaceutical company Sanofi-Winthrop in the early 1990s . The compound has a binding affinity at the CB1 receptor of 10 nM, which is approximately four times stronger than its parent compound JWH 200 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 198 involves the reaction of 1-naphthoyl chloride with 1-(2-morpholin-4-ylethyl)indole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s psychoactive properties .
Chemical Reactions Analysis
Types of Reactions
JWH 198 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the naphthoyl and indole moieties .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like bromine or chlorine, and the reactions are typically carried out in organic solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Major Products
The major products formed from these reactions include halogenated derivatives and oxidized forms of JWH 198, which can be further studied for their pharmacological properties .
Scientific Research Applications
JWH 198 has been used extensively in molecular modeling studies to understand the structure-activity relationships of cannabinoid receptors . Its high binding affinity makes it a valuable tool in the study of cannabinoid receptor interactions and the development of new therapeutic agents targeting these receptors .
Mechanism of Action
JWH 198 exerts its effects by binding to the CB1 cannabinoid receptors in the brain and peripheral tissues . This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the modulation of ion channels . The compound’s high affinity for the CB1 receptor results in potent psychoactive effects, making it a subject of interest for both therapeutic and recreational use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
JWH 198’s unique structure, particularly the presence of the methoxy group on the naphthoyl ring, contributes to its high binding affinity and potent effects . This makes it a valuable compound for research into cannabinoid receptor interactions and the development of new therapeutic agents .
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-30-25-11-10-22(19-6-2-3-8-21(19)25)26(29)23-18-28(24-9-5-4-7-20(23)24)13-12-27-14-16-31-17-15-27/h2-11,18H,12-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHSUXWDDKWTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168133 | |
Record name | JWH-198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166599-76-4 | |
Record name | (4-Methoxy-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166599-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-198 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166599764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-198 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53IGM38PB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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